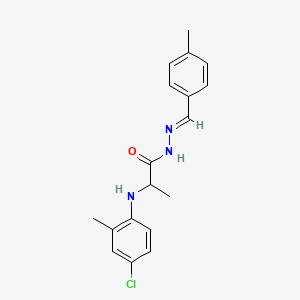![molecular formula C19H26N2 B13372834 N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine](/img/structure/B13372834.png)
N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine is an organic compound that belongs to the class of benzylamines Benzylamines are characterized by the presence of a benzyl group attached to an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine typically involves the reaction of benzylamine with appropriate alkylating agents under controlled conditions. One common method involves the use of benzyl chloride and ammonia, followed by reductive amination of benzaldehyde over Raney nickel . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of benzylamines, including this compound, often involves large-scale reactions using similar synthetic routes. The use of catalysts such as Raney nickel and controlled reaction environments are crucial for efficient production. The process may also involve purification steps to isolate the desired compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4
Reducing Agents: H2/Ni, H2/Rh
Nucleophiles: RLi, RMgX, RCuLi
Electrophiles: RCOCl, RCHO, CH3I
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carbonyl compounds, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylethanolamine: Used in the synthesis of imidazoles and benzofused hydroxamic acids.
N-Benzyl-α-methylbenzylamine: Utilized in the preparation of integrin antagonists.
Benzylamine: A common precursor in organic chemistry and industrial production of pharmaceuticals.
Uniqueness
N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple scientific and industrial applications.
Propiedades
Fórmula molecular |
C19H26N2 |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
N,N'-dibenzyl-2-ethylpropane-1,3-diamine |
InChI |
InChI=1S/C19H26N2/c1-2-17(13-20-15-18-9-5-3-6-10-18)14-21-16-19-11-7-4-8-12-19/h3-12,17,20-21H,2,13-16H2,1H3 |
Clave InChI |
LBPUDTOJZROMLF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372763.png)
methylphosphonate](/img/structure/B13372771.png)
![N-(tetrahydro-2-furanylmethyl)-5-[(tetrahydro-2-furanylmethyl)amino]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13372777.png)
![3-(1-Adamantyl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372778.png)
![[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B13372782.png)
![Methyl 3-[5-(4-fluorophenyl)-3-isoxazolyl]-3-hydroxy-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B13372796.png)
![1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13372798.png)
![3-Carboxy-4-ethyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B13372800.png)
![3,10,13-Triazatetracyclo[11.2.2.0~2,12~.0~4,9~]heptadeca-2(12),4,6,8,10-pentaene-11-carboxylic acid](/img/structure/B13372803.png)
![6-(2,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372806.png)
![5-imino-6-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13372807.png)

![5-amino-9-benzyl-9H-[1,2,4]triazolo[3,4-f]purine-3-sulfonic acid](/img/structure/B13372809.png)
![6-[(4-chlorophenoxy)methyl]-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372816.png)
